N-Heptanoylglycine

Vue d'ensemble

Description

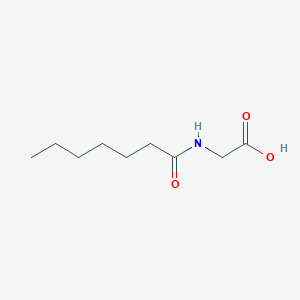

N-Heptanoylglycine: is an organic compound classified as an acylglycine. It features a C-7 fatty acid group as the acyl moiety and is a minor metabolite of fatty acids. This compound is typically found in the urine and blood of patients with various fatty acid oxidation disorders . It is a white to light yellow powder or crystalline solid, soluble in common organic solvents like chloroform, ethanol, and dichloromethane, but has low solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Heptanoylglycine can be synthesized by reacting heptanoyl chloride with glycine in the presence of a base. The reaction is typically carried out under an inert atmosphere and heated to an appropriate temperature .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for industrial use. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-Heptanoylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted acylglycines depending on the nucleophile used.

Applications De Recherche Scientifique

Metabolomics and Biomarker Discovery

N-Heptanoylglycine has been identified as a significant metabolite in various studies focusing on metabolic disorders and disease states. Its levels have been associated with conditions such as hyperplasia and colorectal cancer.

- Hyperplasia Studies : Research indicated that this compound levels were significantly downregulated in patients with hyperplasia compared to control groups. This suggests its potential role as a biomarker for hyperplastic conditions, highlighting its importance in cancer metabolomics .

- Colorectal Cancer (CRC) : A study profiling urine metabolites from CRC patients found that this compound was part of a predictive model for CRC diagnosis, demonstrating an area under the curve (AUC) of 0.980. This indicates high sensitivity and specificity, making it a promising candidate for non-invasive cancer diagnostics .

Therapeutic Applications

This compound's involvement in metabolic pathways offers potential therapeutic implications, particularly in liver health and regenerative medicine.

- Liver Regeneration : In studies involving human placental mesenchymal stem cells (hP-MSCs), alterations in bile acid metabolism were observed following treatment, with this compound suggesting changes in bile acid content. This points to its potential role in enhancing liver function and regeneration .

Mechanistic Insights into Disease States

Understanding the mechanistic roles of this compound can provide insights into various diseases.

- Metabolic Pathway Alterations : Studies have shown that this compound is involved in several metabolic pathways including fatty acid metabolism and bile acid synthesis. Its dysregulation may contribute to the pathophysiology of metabolic disorders, indicating its relevance in understanding disease mechanisms .

Case Studies and Research Findings

Mécanisme D'action

N-Heptanoylglycine exerts its effects primarily through its role as a metabolite in fatty acid oxidation. It is produced by the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This process is crucial in the metabolism of fatty acids, and elevated levels of this compound can indicate metabolic disorders .

Comparaison Avec Des Composés Similaires

- N-Octanoylglycine

- N-Nonanoylglycine

- N-Decanoylglycine

Comparison: N-Heptanoylglycine is unique due to its specific C-7 fatty acid chain, which influences its solubility and reactivity compared to other acylglycines with longer or shorter chains. This uniqueness makes it particularly useful in specific biochemical and industrial applications .

Activité Biologique

N-Heptanoylglycine is an acylglycine compound characterized by a heptanoyl group attached to glycine. As a metabolite, it plays a significant role in various biological processes and has been implicated in metabolic disorders, cancer diagnostics, and other physiological conditions.

This compound belongs to the class of acylglycines, which are formed through the enzymatic action of glycine N-acyltransferase (GLYAT). This enzyme catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycines, which serve as detoxification products for fatty acids and xenobiotics . The molecular weight of this compound is approximately 185.21 g/mol, and its formula is C_8H_15NO_2.

Biological Functions

1. Metabolic Marker in Disease States

This compound has been identified as a potential biomarker in various pathological conditions:

- Cancer : In colorectal cancer (CRC), this compound was part of a predictive model that achieved an area under the curve (AUC) of 0.980, indicating high sensitivity and specificity for distinguishing CRC patients from non-neoplastic controls . This suggests its role in tumor metabolism and potential as a diagnostic marker.

- Hyperplasia : A study reported that levels of this compound were significantly downregulated in hyperplasia compared to control groups, indicating its possible involvement in cellular proliferation processes .

2. Role in Fatty Acid Metabolism

As an acylglycine, this compound is involved in fatty acid metabolism. Elevated levels of certain acylglycines, including this compound, are observed in patients with fatty acid oxidation disorders. This highlights its importance in the metabolic pathways associated with fatty acid breakdown and energy production .

Table 1: Summary of Key Studies Involving this compound

Enzymatic Pathways

The primary enzyme responsible for the synthesis of this compound is glycine N-acyltransferase (GLYAT). This enzyme facilitates the conjugation of various acyl-CoAs with glycine, thereby detoxifying organic acids and xenobiotics. The gene encoding this enzyme is GLYAT, which has been linked to mitochondrial function and metabolic regulation .

Propriétés

IUPAC Name |

2-(heptanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFCYFVPNIXAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448764 | |

| Record name | N-Heptanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Heptanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23783-23-5 | |

| Record name | (Heptanoylamino)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Heptanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Heptanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Heptanoylglycine in the context of the research on colorectal cancer?

A1: The study identified this compound as one of the differentially expressed metabolites in the urine of colorectal cancer (CRC) patients compared to non-neoplastic controls []. This difference suggests a potential role of this compound in CRC development or progression. The researchers incorporated this compound into a prediction model for CRC, which showed promising results in both training and testing sets [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.